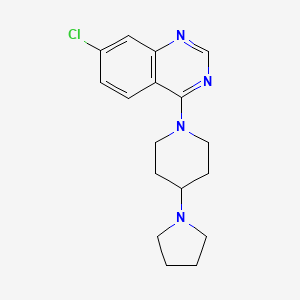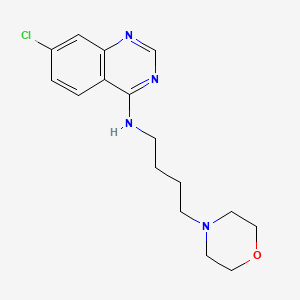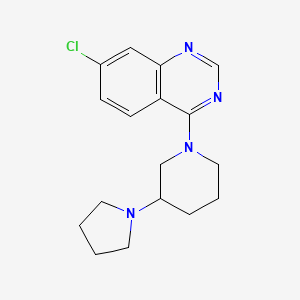
7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a quinazoline derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline involves the inhibition of various signaling pathways involved in cancer cell growth and proliferation. Specifically, the compound has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are involved in the development and progression of cancer.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, 7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline has been shown to exhibit a range of other biochemical and physiological effects. These include anti-inflammatory and anti-oxidant activity, as well as the ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline in lab experiments include its potent anti-cancer activity, as well as its ability to exhibit a range of other biochemical and physiological effects. However, limitations include the complex synthesis method required to produce the compound, as well as the potential for off-target effects.
Direcciones Futuras
There are several future directions for the investigation of 7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline. One area of interest is the development of more efficient synthesis methods for the compound, which would enable larger-scale production for use in preclinical and clinical studies. Additionally, further investigation is needed to fully understand the compound's mechanism of action and potential therapeutic applications in other areas beyond cancer treatment, such as neurological disorders.
Métodos De Síntesis
The synthesis of 7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline can be achieved through a multi-step process involving the reaction of various reagents. One such method involves the reaction of 4-(4-pyrrolidin-1-ylpiperidin-1-yl)aniline with 7-chloro-1,2,3,4-tetrahydroquinazoline in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline has been investigated for its potential use in various scientific research applications. One such area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that the compound exhibits potent anti-cancer activity, making it a promising candidate for further investigation.
Propiedades
IUPAC Name |
7-chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4/c18-13-3-4-15-16(11-13)19-12-20-17(15)22-9-5-14(6-10-22)21-7-1-2-8-21/h3-4,11-12,14H,1-2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHSYLUGIXLVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide](/img/structure/B7635460.png)
![1-[[2-[[(3-Methylquinoxalin-2-yl)amino]methyl]phenyl]methyl]pyrrolidin-2-one](/img/structure/B7635462.png)

![N-[(1-morpholin-4-ylcyclohexyl)methyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7635471.png)
![2-methyl-5-methylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7635483.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7635499.png)


![N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide](/img/structure/B7635519.png)



![N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B7635550.png)